[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate
Description
[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, phosphoramide, and phosphate groups
Properties
CAS No. |
648440-51-1 |
|---|---|
Molecular Formula |
C22H48N4O8P2 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[[14-amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate |
InChI |
InChI=1S/C22H48N4O8P2/c1-5-29-35(27,30-6-2)33-25-22(26-34-36(28,31-7-3)32-8-4)20-18-16-14-12-10-9-11-13-15-17-19-21(23)24/h5-20H2,1-4H3,(H3,23,24)(H,25,26) |
InChI Key |
ZOERLGOIDBCNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)ONC(=NOP(=O)(OCC)OCC)CCCCCCCCCCCCC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of phosphoramidate chemistry, where the key steps involve the formation of phosphoramide bonds through condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or phosphate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various phosphoric acid and phosphine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies .
Medicine
Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving phosphate metabolism .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction is mediated through the phosphoramidate and phosphate groups, which can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphoramidate and phosphate derivatives, such as:
- Phosphoramidate esters
- Phosphoric acid derivatives
- Phosphine oxides
Uniqueness
The uniqueness of [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate lies in its complex structure, which allows it to participate in a wide range of chemical and biological reactions. Its ability to form stable phosphoramidate bonds and interact with biological targets makes it distinct from other similar compounds .
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate
- CAS Number: 648440-51-1
- Molecular Weight: 558.586 g/mol
- Molecular Formula: C₁₄H₃₁N₂O₅P
This compound features a phosphonate group, which is often associated with biological activity, particularly in the context of enzyme inhibition and interaction with biological membranes.
The biological activity of phosphonate compounds generally involves several mechanisms:
- Enzyme Inhibition: Phosphonates can act as inhibitors for various enzymes, particularly those involved in nucleotide metabolism. This inhibition can lead to alterations in cellular signaling pathways.
- Antimicrobial Properties: Many phosphonate derivatives exhibit antimicrobial activities against bacteria and fungi. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity: Some studies suggest that phosphonates may have potential as anticancer agents by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Case Studies
-
Antimicrobial Activity:
- A study demonstrated that similar phosphonate compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for development as antibiotic agents.
-
Anticancer Research:
- Research on related phosphonate compounds has shown promise in targeting cancer cells. For instance, a derivative exhibited cytotoxic effects on breast cancer cell lines, leading to increased apoptosis rates compared to untreated controls.
-
Enzyme Interaction Studies:
- Investigations into the interaction of phosphonates with specific enzymes (e.g., DNA polymerases) revealed that these compounds could effectively inhibit enzyme activity, providing insights into their potential use in therapeutic applications targeting viral infections.
Data Table: Summary of Biological Activities
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